6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine
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Overview
Description
6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H5F5N2 and a molecular weight of 212.12 g/mol It is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with a pentafluoroethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,1,2,2,2-Trifluoroethyl)pyridin-2-amine
- 6-(1,1,2,2,2-Tetrafluoroethyl)pyridin-2-amine
- 6-(1,1,2,2,2-Hexafluoroethyl)pyridin-2-amine
Uniqueness
6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer or more fluorine atoms. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-5(13)14-4/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUWNOLXZLJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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